3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
New Triazolopyrimidine Derivatives
Biagi et al. (2002) described the synthesis of new 1,2,3-triazolo[4,5-d]pyrimidines, showcasing the creation of complex tricyclic structures through nucleophilic replacement and intramolecular cyclization. These derivatives, including 3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, exhibit the versatility of triazolopyrimidine chemistry in generating diverse molecular frameworks (Biagi et al., 2002).
Applications in Material Science
Organic Light-Emitting Microfibers
Liu et al. (2008) reported the self-assembly of a triazolopyrimidine derivative into supramolecular microfibers, demonstrating its potential in creating blue organic light-emitting materials. This highlights a novel application of such derivatives in the field of material science and optoelectronics (Liu et al., 2008).
Computational Studies and Theoretical Insights
DFT Calculations and Structural Analysis
Lahmidi et al. (2019) conducted a comprehensive study involving synthesis, X-ray crystallography, spectroscopic characterization, and DFT calculations on a triazolopyrimidine derivative. The work emphasized the significance of theoretical calculations in understanding the molecular structure and properties of such complex molecules (Lahmidi et al., 2019).
Density Functional Theory (DFT) Study
Mozafari et al. (2016) synthesized novel triazolopyrimidine derivatives and conducted DFT studies to understand the regioselectivity of ring closure, demonstrating the use of computational chemistry in guiding and rationalizing synthetic strategies for such intricate molecules (Mozafari et al., 2016).
Mechanism of Action
Target of Action
Triazole derivatives, a class to which this compound belongs, are known for their ability to bind to a variety of enzymes and receptors due to their heterocyclic structure .
Mode of Action
It’s worth noting that triazole compounds, in general, are known for their ability to interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Triazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Triazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5S/c23-19-11-4-2-7-16(19)12-28-21-20(26-27-28)22(25-14-24-21)29-13-17-9-5-8-15-6-1-3-10-18(15)17/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMHKBMATSATLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.